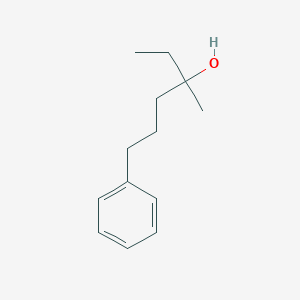

3-Methyl-6-phenylhexan-3-ol

Description

3-Methyl-6-phenylhexan-3-ol is a tertiary alcohol with a six-carbon backbone featuring a methyl group at position 3 and a phenyl substituent at position 5. Its structure combines aliphatic and aromatic characteristics, distinguishing it from purely aliphatic or cyclic analogs.

Properties

CAS No. |

5406-61-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-methyl-6-phenylhexan-3-ol |

InChI |

InChI=1S/C13H20O/c1-3-13(2,14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,14H,3,7,10-11H2,1-2H3 |

InChI Key |

WACDEEWNZKZZIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-phenylhexan-3-ol can be synthesized through several methods, one of which involves the Grignard reaction. This reaction typically involves the addition of a Grignard reagent (an organomagnesium compound) to a carbonyl compound. For example, phenylmagnesium bromide can react with 3-methylhexan-3-one to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylhexan-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol into a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Hydrocarbons

Substitution: Alkyl halides

Scientific Research Applications

3-Methyl-6-phenylhexan-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

Medicine: Research may explore its potential therapeutic effects and its role in drug development.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylhexan-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparisons are based on compounds identified in the literature, focusing on branching patterns, functional groups, and substituent effects.

6-Methylheptan-3-ol (C₈H₁₈O)

- Structure : A seven-carbon tertiary alcohol with a methyl group at position 6.

- Key Differences : Lacks the phenyl group present in 3-Methyl-6-phenylhexan-3-ol, resulting in a purely aliphatic structure.

- Properties :

- Applications : Used as a solvent intermediate or flavoring agent due to its mild odor.

3-Ethyl-5,5-dimethylhexan-3-ol (C₁₀H₂₂O)

- Structure : A branched tertiary alcohol with ethyl and dimethyl groups at positions 3 and 5, respectively.

- Key Differences : Increased alkyl branching reduces steric hindrance around the hydroxyl group compared to the phenyl-substituted analog.

- Enhanced solubility in nonpolar solvents due to hydrophobic alkyl chains .

- Applications: Potential use in lubricant additives or surfactant formulations.

3-Methyl-1-hexyn-3-ol (C₇H₁₂O)

- Structure : A tertiary alcohol with a terminal alkyne group at position 1 and a methyl group at position 3.

- Key Differences : The alkyne group introduces sp-hybridized carbons, increasing reactivity (e.g., in click chemistry) compared to the phenyl-substituted compound.

- Properties: Higher acidity (pKa ~12–14) due to electron-withdrawing effects of the alkyne. Reacts readily in Sonogashira couplings or polymerization reactions .

- Applications : Intermediate in pharmaceutical synthesis or polymer crosslinking.

6-Ethenyl-2,2,6-trimethyloxan-3-ol (C₁₀H₁₈O₂)

- Structure : A cyclic ether alcohol with vinyl and methyl substituents.

- Key Differences : The oxane ring introduces conformational rigidity absent in the linear this compound.

- Properties :

- Applications: Potential use in fragrance formulations or chiral auxiliaries.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.